molecular formula C10H15N3O2 B2584385 N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide CAS No. 1421529-90-9

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide

Cat. No. B2584385
CAS RN: 1421529-90-9
M. Wt: 209.249
InChI Key: CWQPGHAVODKEQL-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide, also known as MPMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPMB is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Diego. Since then, MPMB has been studied extensively for its potential use in various fields such as drug discovery, chemical biology, and neuroscience.

Scientific Research Applications

  • Antiviral Activity : The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" discusses the preparation of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, which show significant inhibition of retrovirus replication in cell culture. This includes inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

  • Synthesis for Large-scale Applications : Morgentin et al. (2009) in "Tetrahedron" describe the synthesis of alkyl 2-(5-hydroxypyrimidin-2-yl) acetate, a methodology for efficient access to pyrimidin-2-yl acetate cores. This process is suitable for large-scale synthesis, indicating potential industrial applications (Morgentin et al., 2009).

  • Antiproliferative Evaluation : Gazivoda Kraljević et al. (2014) in "Bioorganic & Medicinal Chemistry Letters" discuss the synthesis and antiproliferative effect of novel N-alkylated C-6-isobutyl or -propyl pyrimidine derivatives. These compounds have shown significant effects on the growth of leukemia cell lines and normal diploid human fibroblasts (Gazivoda Kraljević et al., 2014).

  • Inhibitory Activity Against Hepatitis B Virus : Doong et al. (1991) in "Proceedings of the National Academy of Sciences of the United States of America" studied 2',3'-dideoxy-3'-thiapyrimidine nucleosides and found them to be potent anti-HBV compounds. They observed nearly complete cessation of viral DNA replication at specific concentrations (Doong et al., 1991).

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7(2)4-9(14)13-8-5-11-10(15-3)12-6-8/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQPGHAVODKEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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